(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol
Description
(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol is a chiral secondary alcohol characterized by an S-configured methyl group at the second carbon and a tetrahydrofuran (oxolane) ring attached at the third carbon. The compound’s structure combines a branched alcohol moiety with a five-membered oxygenated ring, conferring unique steric and electronic properties.
Properties
IUPAC Name |
(2S)-2-methyl-3-(oxolan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)4-8-2-3-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRGCSRVSHNNSB-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCOC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-methylpropanoic acid with oxirane under acidic conditions to form the oxolane ring. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 2-methyl-3-(oxolan-3-yl)propanoic acid.
Reduction: Formation of 2-methyl-3-(oxolan-3-yl)propane.
Substitution: Formation of 2-methyl-3-(oxolan-3-yl)propyl chloride.
Scientific Research Applications
(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the oxolane ring can interact with hydrophobic pockets in proteins, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The compound’s closest analogs include alcohols and ethers with oxygenated rings (e.g., oxetane, oxolane) and stereochemical variations. Key comparisons are outlined below:
Table 1: Structural and Physical Property Comparison
<sup>*</sup>Estimated using fragment-based methods (e.g., XLogP3).
<sup>†</sup>Qualitative assessment based on functional groups.
Key Findings from Comparative Analysis
Smaller rings (e.g., oxetane) may improve membrane permeability in pharmaceuticals but reduce solubility compared to oxolane derivatives.
Stereochemical Influence: The S-configuration at the second carbon distinguishes the target compound from enantiomers like (R)-2-ethoxypropan-1-ol.
Functional Group Effects :
- Hydroxyl vs. Ether Groups : The primary alcohol in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to ethers like 3-methoxyoxetane.
- Branched Alkyl Chains : The methyl group at C2 may hinder rotational freedom, altering conformational preferences relative to linear-chain analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
